molecular formula C7H8N4 B13021330 3-Methylimidazo[1,5-a]pyrazin-8-amine

3-Methylimidazo[1,5-a]pyrazin-8-amine

Cat. No.: B13021330
M. Wt: 148.17 g/mol
InChI Key: WTLGDXNPVKLNAA-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of an imidazole ring fused to a pyrazine ring, with a methyl group attached to the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[1,5-a]pyrazin-8-amine can be achieved through various methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method uses a bromo derivative of imidazopyrazine and an arylboronic acid in the presence of a palladium catalyst (Pd(PPh3)4) and a base such as sodium carbonate in a dimethoxyethane-water mixture . Microwave irradiation can be used to assist the reaction, optimizing the conditions for better yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar cross-coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced imidazopyrazine derivatives.

    Substitution: Formation of alkylated imidazopyrazine derivatives.

Mechanism of Action

The mechanism of action of 3-Methylimidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylimidazo[1,5-a]pyrazin-8-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the imidazole ring can enhance its stability and interaction with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

3-methylimidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C7H8N4/c1-5-10-4-6-7(8)9-2-3-11(5)6/h2-4H,1H3,(H2,8,9)

InChI Key

WTLGDXNPVKLNAA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1C=CN=C2N

Origin of Product

United States

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